molecular formula C10H11ClO B13934396 Benzenepropanal, 2-(chloromethyl)-

Benzenepropanal, 2-(chloromethyl)-

Cat. No.: B13934396
M. Wt: 182.64 g/mol
InChI Key: JWQXJKDLHSJLQZ-UHFFFAOYSA-N
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Description

Benzenepropanal, 2-(chloromethyl)- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, featuring a propanal group substituted with a chloromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 2-(chloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of benzene derivatives. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenepropanal, 2-(chloromethyl)- may involve large-scale chloromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 2-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenepropanal, 2-(chloromethyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving aldehydes and chloromethyl groups.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanal, 2-(chloromethyl)- involves its reactivity due to the presence of both the aldehyde and chloromethyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the chloromethyl group can participate in nucleophilic substitution reactions. These reactive sites make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanal: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Benzyl chloride: Contains a chloromethyl group but lacks the aldehyde functionality.

    Phenylpropanal: Similar structure but without the chloromethyl substitution.

Uniqueness

Benzenepropanal, 2-(chloromethyl)- is unique due to the presence of both the aldehyde and chloromethyl groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

3-[2-(chloromethyl)phenyl]propanal

InChI

InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2

InChI Key

JWQXJKDLHSJLQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC=O)CCl

Origin of Product

United States

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